molecular formula C22H23NO2S B11325399 4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Katalognummer: B11325399
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: VTCJHWOSDOQJJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with ethoxy, ethylphenyl, and thiophen-2-ylmethyl groups, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of Substituents: The ethoxy, ethylphenyl, and thiophen-2-ylmethyl groups can be introduced through various substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially yielding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, nitrates, and sulfonates can be used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-ylmethyl group may yield sulfoxides, while reduction of the benzamide carbonyl group may produce amines.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the ethoxy group.

    4-ethoxy-N-(phenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the ethyl group on the phenyl ring.

    4-ethoxy-N-(4-ethylphenyl)benzamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

The presence of the ethoxy, ethylphenyl, and thiophen-2-ylmethyl groups in 4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved pharmacokinetic properties.

Eigenschaften

Molekularformel

C22H23NO2S

Molekulargewicht

365.5 g/mol

IUPAC-Name

4-ethoxy-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO2S/c1-3-17-7-11-19(12-8-17)23(16-21-6-5-15-26-21)22(24)18-9-13-20(14-10-18)25-4-2/h5-15H,3-4,16H2,1-2H3

InChI-Schlüssel

VTCJHWOSDOQJJQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.